molecular formula C10H12F3NO2 B1358715 2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺 CAS No. 751476-91-2

2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺

货号 B1358715
CAS 编号: 751476-91-2
分子量: 235.2 g/mol
InChI 键: JPPUDOMDSLXWNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia .


Synthesis Analysis

A novel synthetic route for this compound has been developed. The process starts with 2-nitrochlorobenzene and proceeds through several steps: O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .


Molecular Structure Analysis

The molecular formula of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is C10H12F3NO2 . The InChI code is 1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 .


Chemical Reactions Analysis

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine involves several chemical reactions including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is 235.2 .

科学研究应用

良性前列腺增生症的治疗

2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺: 被用于合成西洛多辛,一种α1a肾上腺素受体拮抗剂 。西洛多辛专门用于治疗良性前列腺增生症(BPH),这是一种会导致前列腺增大并可能导致排尿困难的疾病。该化合物在西洛多辛制备中的作用突出了其在旨在改善男性健康的制药应用中的重要性。

α1a肾上腺素受体拮抗剂的合成

除了西洛多辛,2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺还作为一类更广泛的α1a肾上腺素受体拮抗剂合成的前体 。这些拮抗剂对于通过引起平滑肌组织松弛来控制高血压和某些类型的心力衰竭至关重要,这会导致血管扩张和降低血压。

药物化学中的化学中间体

作为一种化学中间体,该化合物参与各种药物的合成。 其三氟乙氧基基团在提高分子亲脂性方面尤其重要,这可以增强其跨细胞膜的能力并可能提高药物疗效

肾上腺素受体的研究

在科学研究中,2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺被用于研究肾上腺素受体的功能和结构 。这些受体是交感神经系统的一部分,在战斗或逃跑反应中起着关键作用。了解它们的特性可以导致开发针对多种疾病的新药。

前药的开发

该化合物的结构允许开发前药——在给药后被代谢成具有药理活性的药物的药物 。前药可以提供诸如提高溶解性、更好的吸收或控制释放等优点,从而可以提高患者依从性和治疗效果。

成像中的氟化化合物

2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺等氟化化合物经常被研究用于其在成像技术中的潜力,例如正电子发射断层扫描(PET) 。放射性同位素氟-18的存在可用于追踪生物途径并帮助诊断疾病。

作用机制

Target of Action

The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .

Mode of Action

As an antagonist of the α1-adrenoceptor, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine binds to these receptors, preventing their activation by endogenous catecholamines . This inhibition results in relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

Its antagonistic action on the α1-adrenoceptor suggests that it may impact the adrenergic signaling pathway, which is involved in a variety of physiological processes including smooth muscle contraction .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would be crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia .

Action Environment

Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .

安全和危害

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. The safety precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

生化分析

Biochemical Properties

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine plays a significant role in biochemical reactions, particularly in its interaction with α1-adrenoceptors. This compound is a crucial intermediate in the synthesis of Silodosin, which binds to α1-adrenoceptors, inhibiting their activity and thereby alleviating symptoms of benign prostatic hyperplasia . The interaction between 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine and α1-adrenoceptors is characterized by its ability to modulate receptor activity, leading to therapeutic effects.

Cellular Effects

The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving α1-adrenoceptors. By inhibiting these receptors, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine can alter gene expression and cellular metabolism, leading to reduced smooth muscle contraction and improved urinary flow in patients with benign prostatic hyperplasia .

Molecular Mechanism

At the molecular level, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects through binding interactions with α1-adrenoceptors. This binding inhibits the receptor’s activity, preventing the usual downstream signaling that leads to smooth muscle contraction. Additionally, this compound may influence gene expression by modulating transcription factors associated with α1-adrenoceptor signaling pathways . The inhibition of these receptors results in therapeutic benefits for patients with benign prostatic hyperplasia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine remains stable under controlled conditions, but its degradation products can influence cellular function over extended periods

Dosage Effects in Animal Models

The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits α1-adrenoceptors, leading to the desired therapeutic outcomes. At higher doses, toxic or adverse effects may be observed, including potential impacts on cardiovascular function and other physiological processes . Threshold effects have been identified, highlighting the importance of precise dosage control in clinical applications.

Metabolic Pathways

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is involved in several metabolic pathways, primarily those associated with its role as an intermediate in Silodosin synthesis. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the synthesis and therapeutic application of Silodosin.

Transport and Distribution

The transport and distribution of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its clinical use.

Subcellular Localization

The subcellular localization of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects precisely where needed, enhancing its therapeutic potential.

属性

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUDOMDSLXWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626701
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

751476-91-2
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。